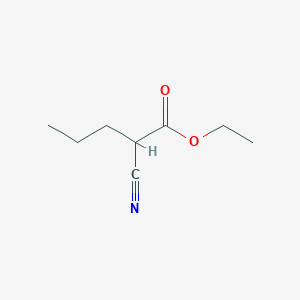

2-氰基戊酸乙酯

描述

Ethyl 2-cyanopentanoate is a chemical compound that belongs to the class of organic compounds known as nitriles. The presence of the cyano group attached to a pentanoate ester structure is a defining feature of this compound. It is of interest in organic synthesis and material science due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of ethyl 2-cyanopentanoate derivatives has been explored through various methods. One approach involves the Ru-mediated coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], leading to the formation of ethyl 2-cyano-3-alkoxypent-2-enoates in moderate yields . Another method includes the reaction of the lithium salt of ethyl cyanoacetate with specific reagents to produce compounds such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate . These synthetic routes highlight the versatility of ethyl 2-cyanopentanoate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl 2-cyanopentanoate derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to separate and determine the E- and Z-isomers of synthesized compounds, revealing structural distortions due to steric hindrance . In another study, the crystal structure of a derivative was determined, showing the compound in the enamine tautomer with specific bond distances for the C=C and C–N bonds . These analyses provide valuable insights into the molecular geometry and isomeric configurations of ethyl 2-cyanopentanoate derivatives.

Chemical Reactions Analysis

Ethyl 2-cyanopentanoate and its derivatives participate in a range of chemical reactions. The transformation products of ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate have been synthesized, demonstrating the compound's reactivity and potential for further chemical modifications . Additionally, the Michael addition of nucleophiles to ethyl 4,4,4-trichloro-2-cyano-2-butenoate has been shown to yield various 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, indicating the utility of ethyl 2-cyanopentanoate derivatives in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyanopentanoate derivatives are influenced by their molecular structure. Spectrometric techniques such as IR, UV, and NMR have been used for the characterization of these compounds . The presence of hydrogen bonding and nonhydrogen bonding interactions, such as N≡π and O≡π, in the crystal packing of certain derivatives has been observed, which can affect the compound's stability and reactivity . These properties are crucial for understanding the behavior of ethyl 2-cyanopentanoate derivatives in various environments and applications.

科学研究应用

合成和结构研究

- 2-氰基戊酸乙酯衍生物已被合成并进行了结构表征,有助于理解有机化学中的分子结构。Seino 等人 (2017) 的研究探索了 2-氰基-3-烷氧基戊-2-烯酸乙酯的合成及其通过 X 射线晶体学进行的结构测定,提供了对这些化合物中分子构象和空间位阻的见解 (Seino 等人,2017).

化学转化过程

- 研究深入探讨了 2-氰基戊酸乙酯化合物的转化过程。例如,Grigoryan 等人 (2011) 的研究考察了从 2-氰基-3-环己基-3-甲基-4-苯基丁酸乙酯开始合成各种化学化合物的过程,突出了 2-氰基戊酸乙酯在化学合成中的多功能性 (Grigoryan 等人,2011).

燃烧化学和生物燃料

- 该化合物与燃烧化学和生物燃料有关。Dmitriev 等人 (2021) 探索了戊酸乙酯(一种相关化合物)的燃烧化学,强调了其在生物燃料和高性能燃烧装置开发中的重要性 (Dmitriev 等人,2021).

酒精饮料中的香气和风味研究

- 在食品化学领域,已经对乙酯(包括 2-氰基戊酸乙酯)在酒精饮料中的感官影响进行了研究。Campo 等人 (2007) 的研究重点在于了解这些化合物在葡萄酒和其他饮料的香气和风味特征中的作用 (Campo 等人,2007).

在聚合物科学中的应用

- 2-氰基戊酸乙酯衍生物在聚合物科学中得到应用,正如 Manguian 等人 (2006) 在他们关于某些甲基丙烯酸均聚物在微乳液聚合中的合成和应用的研究中所探讨的那样,证明了该化合物在先进材料科学中的效用 (Manguian 等人,2006).

安全和危害

Ethyl 2-cyanopentanoate is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective equipment, and handling the compound only in well-ventilated areas or outdoors .

作用机制

Target of Action

Ethyl 2-cyanopentanoate is an organic compound that is commonly used as an intermediate and catalyst in organic synthesis . .

Mode of Action

It is known that the compound is used in organic synthesis, suggesting that it may interact with various molecules to facilitate chemical reactions .

Biochemical Pathways

The specific biochemical pathways influenced by Ethyl 2-cyanopentanoate are currently unknown. As an intermediate in organic synthesis, it is likely involved in various chemical reactions, but the downstream effects of these reactions would depend on the specific context in which the compound is used .

Result of Action

As an intermediate in organic synthesis, its primary role is likely to participate in chemical reactions, leading to the synthesis of other compounds .

Action Environment

The action of Ethyl 2-cyanopentanoate can be influenced by various environmental factors. For instance, the compound is volatile and should be used in a well-ventilated place . It should also be kept away from fire and high temperatures due to its flammability .

生化分析

Biochemical Properties

It is known that it is commonly used as an intermediate and catalyst in organic synthesis This suggests that it may interact with various enzymes, proteins, and other biomolecules in the course of these reactions

Cellular Effects

The cellular effects of Ethyl 2-cyanopentanoate are also not well-studied. A related compound, ethyl cyanoacrylate nanoparticles, has been shown to inhibit the growth of B. subtilis and E. coli under culture conditions, indicating their antibacterial effect . Exposure to these nanoparticles increased levels of reactive oxygen species (ROS), which induced oxidative stress, resulting in cellular dysfunction .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors as part of its role as an intermediate in organic synthesis

属性

IUPAC Name |

ethyl 2-cyanopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVRCZPSHCVRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290370 | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6967-47-1 | |

| Record name | NSC68329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

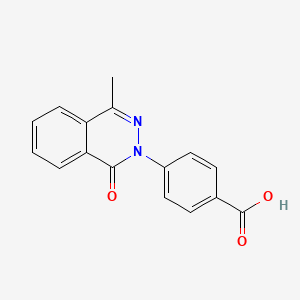

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

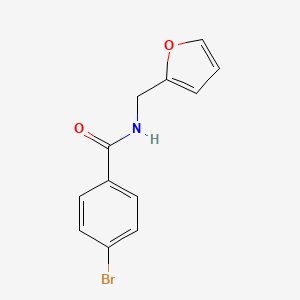

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)

![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)

![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)